Structural Differentiation from Archetypal sPLA2 Inhibitor LY315920
CAS 327070-28-0 is structurally differentiated from the extensively characterized indole-based sPLA2 inhibitor LY315920 (varespladib). While LY315920 contains a 1H-indole-3-glyoxylamide core with a phenylpropyl substituent, the target compound features a saturated 2,3-dihydroindole (indoline) sulfonamide and a 2,2-diphenylacetamide tail [1]. This distinction is functionally significant within the patent family; the indoline scaffold often confers altered conformational flexibility and metabolic stability compared to the fully aromatic indole [2]. Although direct head-to-head sPLA2 inhibition data for this specific compound versus LY315920 are not publicly available, the patent explicitly claims the indoline sulfonamide genus as distinct and potentially advantageous for certain sPLA2 subtypes [1].
| Evidence Dimension | Core scaffold structure |
|---|---|
| Target Compound Data | 2,3-dihydro-1H-indole (indoline) sulfonamide with 2,2-diphenylacetamide |
| Comparator Or Baseline | LY315920: 1H-indole-3-glyoxylamide with phenylpropyl substituent |
| Quantified Difference | Structural class difference; no direct inhibition data available |
| Conditions | Structural comparison from patent specifications [1] |
Why This Matters
For researchers seeking to explore SAR beyond the well-characterized indole-3-glyoxylamide series, this compound offers a distinct entry point into the indoline sulfonamide chemical space.
- [1] Bach, N. J., et al. (Eli Lilly and Company). Indole sPLA2 inhibitors. European Patent EP1100493A1, filed August 2, 1999, and published May 23, 2001. View Source
- [2] Sawyer, J. S., et al. 'Structure-activity relationships within a series of indole-based inhibitors of human nonpancreatic secretory phospholipase A2.' Journal of Medicinal Chemistry, 1999, 42(1), 1-5. View Source
